2-methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one
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Overview
Description
7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyrimidine N-oxides, while reduction can produce fully reduced pyrrolopyrimidine derivatives.
Scientific Research Applications
7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another heterocyclic compound with similar structural features and potential biological activities.
1H-pyrrolo[2,3-b]pyridine: Known for its inhibitory activity against fibroblast growth factor receptors (FGFRs).
Uniqueness
7,8-DIHYDRO-2-METHYL-PYRROLO[1,2-A]PYRIMIDIN-4(6H)-ONE is unique due to its specific structural configuration, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O/c1-6-5-8(11)10-4-2-3-7(10)9-6/h5H,2-4H2,1H3 |
InChI Key |
ARTYZMZGFKFPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2CCCC2=N1 |
Origin of Product |
United States |
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